2-Carboxymethyl-benzoic acid tert-butyl ester
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Overview
Description
2-Carboxymethyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H16O4. It is a white solid that is used in various chemical reactions and industrial applications. This compound is known for its stability and versatility, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxymethyl-benzoic acid tert-butyl ester typically involves the esterification of 2-Carboxymethyl-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Carboxymethyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: 2-Carboxymethyl-benzoic acid and tert-butyl alcohol.
Substitution: Various substituted benzoic acid derivatives.
Oxidation and Reduction: Different oxidized or reduced forms of the ester
Scientific Research Applications
2-Carboxymethyl-benzoic acid tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in drug development and formulation studies.
Industry: The ester is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Carboxymethyl-benzoic acid tert-butyl ester involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s role in drug delivery and metabolism. The molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Tert-Butyl methacrylate: An ester used in polymer production.
Methyl benzoate: A simpler ester with similar reactivity.
Ethyl benzoate: Another ester with comparable properties.
Uniqueness: 2-Carboxymethyl-benzoic acid tert-butyl ester is unique due to its specific structure, which combines the properties of a benzoic acid derivative with the stability of a tert-butyl ester. This combination makes it particularly useful in applications requiring both stability and reactivity .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGXAUPJLPAKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605321 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168072-81-9 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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